Marina blue dye
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Overview
Description
Marina blue dye is a carbohydrazide. It has a role as a fluorochrome. It derives from a 6,8-difluoro-7-hydroxy-4-methylcoumarin.
Scientific Research Applications
1. Dye Synthesis and Biological Systems
Marina Blue dye, a fluorinated fluorescent dye, has demonstrated exceptional photophysical properties, making it a superior choice for use as a reporter molecule in biological systems. Its high quantum yields and photostability, along with lower pKa values compared to the parent compound, enhance its suitability for biological applications (Sun, Gee, & Haugland, 1998).
2. Biodegradation Studies
Marina Blue dye has been included in studies to evaluate the biodegradation potential of bacterial isolates. Bacterial species such as Bacillus cereus, Bacillus subtilis, and Luteimonas aestuarii have shown the capability to degrade Marina Blue dye, indicating their potential application in wastewater treatment (Adegbite, Ibrahim, & Yusif, 2020).
3. Environmental Remediation
Research has explored the use of biosorbent materials from natural sources like Zostera marina L. meadows for the removal of synthetic dyes like Marina Blue from industrial effluents. This approach is seen as an eco-friendly and cost-effective method for cleaning up colored aquatic media (Deniz, 2019).
4. Marination Process Studies
In the food industry, the penetration of dyes like Marina Blue has been used as a model to study the marination process in poultry. For instance, the permeability of chicken meat, both Halal and non-Halal, to Marina Blue dye was analyzed to understand the effectiveness of ultrasound in enhancing marination (Leal-Ramos et al., 2011).
5. Dye Removal and Adsorption Studies
The use of Marina Blue dye has been significant in studies exploring adsorption techniques for dye removal from wastewater. Various materials like Indian Rosewood sawdust and other novel adsorbents have been tested for their efficacy in removing Marina Blue dye from simulated wastewater, contributing to environmental conservation efforts (Garg, Amita, Kumar, & Gupta, 2004).
properties
Product Name |
Marina blue dye |
---|---|
Molecular Formula |
C12H10F2N2O4 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-(6,8-difluoro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H10F2N2O4/c1-4-5-2-7(13)10(18)9(14)11(5)20-12(19)6(4)3-8(17)16-15/h2,18H,3,15H2,1H3,(H,16,17) |
InChI Key |
KNAHXFRERYYDHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)F)O)F)CC(=O)NN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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